molecular formula C9H10ClN3O2 B1258190 Aminocyclopyrachlor-methyl CAS No. 858954-83-3

Aminocyclopyrachlor-methyl

Cat. No. B1258190
Key on ui cas rn: 858954-83-3
M. Wt: 227.65 g/mol
InChI Key: MDWRNPOBHVLALB-UHFFFAOYSA-N
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Patent
US08198442B2

Procedure details

A 1-L flask equipped with a nitrogen bubbler connected to a trap and caustic-containing scrubber, an addition funnel, reflux condenser and thermocouple, was charged with 6-amino-5-chloro-2-cyclopropyl-4-pyrimidinecarboxylic acid monohydrate (144 g, 0.62 mol) and methanol (500 mL). Thionyl chloride (185 g, 115 mL, 1.58 mol) was added over about 30 minutes with cooling, and then the reaction mixture was heated at 60° C. for 12 h. The resulting mixture was concentrated at 40-45° C./6 kPa to remove excess methanol (about 300 mL), and the reaction mixture was diluted with water (580 mL). Phenolphthalein (5 mg) was added, and 50% aqueous NaOH (80 g, 1.0 mol) was added dropwise with cooling at 10-25° C. to bring the pH to about 9 as indicated by appearance of pink color. Then just enough 1 N aqueous hydrochloric acid was added to extinguish the pink color. The resulting slurry was cooled to 5° C. and filtered. The filtered wet cake was washed with water and dried to constant weight at 50° C./6 kPa to give 123 g (80% yield) of the title compound with 98% purity by HPLC analysis as a solid melting at 147-148° C.
[Compound]
Name
solid
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
6-amino-5-chloro-2-cyclopropyl-4-pyrimidinecarboxylic acid monohydrate
Quantity
144 g
Type
reactant
Reaction Step Two
Quantity
500 mL
Type
reactant
Reaction Step Two
Quantity
115 mL
Type
reactant
Reaction Step Three
Name
Quantity
80 g
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Yield
80%

Identifiers

REACTION_CXSMILES
O.[NH2:2][C:3]1[N:8]=[C:7]([CH:9]2[CH2:11][CH2:10]2)[N:6]=[C:5]([C:12]([OH:14])=[O:13])[C:4]=1[Cl:15].S(Cl)(Cl)=O.[OH-].[Na+].Cl.[CH3:23]O>>[NH2:2][C:3]1[N:8]=[C:7]([CH:9]2[CH2:11][CH2:10]2)[N:6]=[C:5]([C:12]([O:14][CH3:23])=[O:13])[C:4]=1[Cl:15] |f:0.1,3.4|

Inputs

Step One
Name
solid
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
6-amino-5-chloro-2-cyclopropyl-4-pyrimidinecarboxylic acid monohydrate
Quantity
144 g
Type
reactant
Smiles
O.NC1=C(C(=NC(=N1)C1CC1)C(=O)O)Cl
Name
Quantity
500 mL
Type
reactant
Smiles
CO
Step Three
Name
Quantity
115 mL
Type
reactant
Smiles
S(=O)(Cl)Cl
Step Four
Name
Quantity
80 g
Type
reactant
Smiles
[OH-].[Na+]
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
60 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
A 1-L flask equipped with a nitrogen bubbler
CUSTOM
Type
CUSTOM
Details
connected to a trap
ADDITION
Type
ADDITION
Details
caustic-containing scrubber, an addition funnel
TEMPERATURE
Type
TEMPERATURE
Details
reflux condenser
TEMPERATURE
Type
TEMPERATURE
Details
with cooling
CONCENTRATION
Type
CONCENTRATION
Details
The resulting mixture was concentrated at 40-45° C./6 kPa
CUSTOM
Type
CUSTOM
Details
to remove excess methanol (about 300 mL)
ADDITION
Type
ADDITION
Details
the reaction mixture was diluted with water (580 mL)
ADDITION
Type
ADDITION
Details
Phenolphthalein (5 mg) was added
TEMPERATURE
Type
TEMPERATURE
Details
with cooling at 10-25° C.
TEMPERATURE
Type
TEMPERATURE
Details
The resulting slurry was cooled to 5° C.
FILTRATION
Type
FILTRATION
Details
filtered
WASH
Type
WASH
Details
The filtered wet cake was washed with water
CUSTOM
Type
CUSTOM
Details
dried to constant weight at 50° C./6 kPa

Outcomes

Product
Name
Type
product
Smiles
NC1=C(C(=NC(=N1)C1CC1)C(=O)OC)Cl
Measurements
Type Value Analysis
AMOUNT: MASS 123 g
YIELD: PERCENTYIELD 80%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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